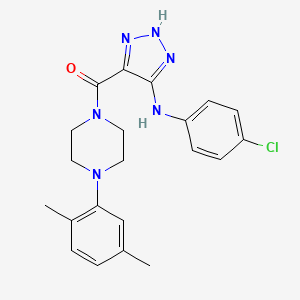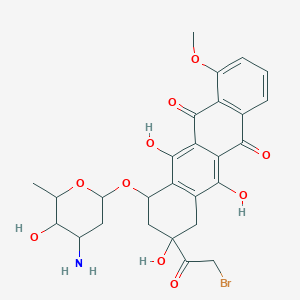![molecular formula C18H15N5O3 B14108901 4-(5,7-dioxo-5,7-dihydro-6H-pyrrolo[3,4-b]pyridin-6-yl)-N-(2H-indazol-3-yl)butanamide](/img/structure/B14108901.png)
4-(5,7-dioxo-5,7-dihydro-6H-pyrrolo[3,4-b]pyridin-6-yl)-N-(2H-indazol-3-yl)butanamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-(5,7-dioxo-5,7-dihydro-6H-pyrrolo[3,4-b]pyridin-6-yl)-N-(2H-indazol-3-yl)butanamide is a complex organic compound with potential applications in various scientific fields. This compound is characterized by its unique structure, which includes a pyrrolo[3,4-b]pyridin-6-yl core and an indazol-3-yl group. The presence of these functional groups contributes to its distinctive chemical properties and reactivity.
Métodos De Preparación
The synthesis of 4-(5,7-dioxo-5,7-dihydro-6H-pyrrolo[3,4-b]pyridin-6-yl)-N-(2H-indazol-3-yl)butanamide involves multiple steps, typically starting with the preparation of the pyrrolo[3,4-b]pyridin-6-yl core. This can be achieved through cyclization reactions involving appropriate precursors. The indazol-3-yl group is then introduced via nucleophilic substitution or coupling reactions. The final step involves the formation of the butanamide linkage, which can be accomplished through amidation reactions under controlled conditions .
Análisis De Reacciones Químicas
4-(5,7-dioxo-5,7-dihydro-6H-pyrrolo[3,4-b]pyridin-6-yl)-N-(2H-indazol-3-yl)butanamide undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced products.
Aplicaciones Científicas De Investigación
4-(5,7-dioxo-5,7-dihydro-6H-pyrrolo[3,4-b]pyridin-6-yl)-N-(2H-indazol-3-yl)butanamide has several scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex molecules and can be used in the development of new materials with specific properties.
Biology: This compound has potential as a biochemical probe for studying various biological processes due to its ability to interact with specific molecular targets.
Medicine: It may be explored for its therapeutic potential, particularly in the development of drugs targeting specific pathways or receptors.
Industry: The compound can be utilized in the production of specialty chemicals and advanced materials.
Mecanismo De Acción
The mechanism of action of 4-(5,7-dioxo-5,7-dihydro-6H-pyrrolo[3,4-b]pyridin-6-yl)-N-(2H-indazol-3-yl)butanamide involves its interaction with specific molecular targets. The pyrrolo[3,4-b]pyridin-6-yl core and the indazol-3-yl group contribute to its binding affinity and specificity. This compound can modulate various biochemical pathways by inhibiting or activating specific enzymes or receptors, leading to its observed effects .
Comparación Con Compuestos Similares
4-(5,7-dioxo-5,7-dihydro-6H-pyrrolo[3,4-b]pyridin-6-yl)-N-(2H-indazol-3-yl)butanamide can be compared with other similar compounds, such as:
3-{5,7-dioxo-5H,6H,7H-pyrrolo[3,4-b]pyridin-6-yl}piperidine-2,6-dione: This compound is a thalidomide analog and shares structural similarities with the pyrrolo[3,4-b]pyridin-6-yl core.
6,7-dihydro-5H-cyclopenta[b]pyridin-5-one analogues: These compounds also feature a pyrrolo core and exhibit similar reactivity and applications.
Propiedades
Fórmula molecular |
C18H15N5O3 |
|---|---|
Peso molecular |
349.3 g/mol |
Nombre IUPAC |
4-(5,7-dioxopyrrolo[3,4-b]pyridin-6-yl)-N-(1H-indazol-3-yl)butanamide |
InChI |
InChI=1S/C18H15N5O3/c24-14(20-16-11-5-1-2-7-13(11)21-22-16)8-4-10-23-17(25)12-6-3-9-19-15(12)18(23)26/h1-3,5-7,9H,4,8,10H2,(H2,20,21,22,24) |
Clave InChI |
OQERAAYPDLRTEX-UHFFFAOYSA-N |
SMILES canónico |
C1=CC=C2C(=C1)C(=NN2)NC(=O)CCCN3C(=O)C4=C(C3=O)N=CC=C4 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![3-heptyl-9-(3-methoxyphenyl)-1,7-dimethyl-7,8-dihydro-6H-purino[7,8-a]pyrimidine-2,4-dione](/img/structure/B14108834.png)
![8-{[4-(2-fluorophenyl)piperazin-1-yl]methyl}-1,3-dimethyl-7-(2-phenylethyl)-3,7-dihydro-1H-purine-2,6-dione](/img/structure/B14108840.png)
![3-[2-(3,4-dimethylphenyl)-4-oxopyrazolo[1,5-a]pyrazin-5(4H)-yl]-N-(4-fluorobenzyl)propanamide](/img/structure/B14108856.png)
![2-(1,3-benzoxazol-2-ylsulfanyl)-N'-[(1Z)-1-(pyridin-4-yl)ethylidene]acetohydrazide](/img/structure/B14108866.png)
![5-(4-tert-butylbenzyl)-2-(4-fluorophenyl)pyrazolo[1,5-d][1,2,4]triazin-4(5H)-one](/img/structure/B14108875.png)
![3-[(4-chlorophenyl)methyl]-7-(4-methylpiperazine-1-carbonyl)-2-sulfanylidene-1H-quinazolin-4-one](/img/structure/B14108877.png)
![Methyl 4-[2-(3-methoxypropyl)-3,9-dioxo-1,2,3,9-tetrahydrochromeno[2,3-c]pyrrol-1-yl]benzoate](/img/structure/B14108880.png)
![4-(4-chlorobenzoyl)-3-hydroxy-1-[2-(morpholin-4-yl)ethyl]-5-phenyl-2,5-dihydro-1H-pyrrol-2-one](/img/structure/B14108884.png)
![(2E)-[4-(4-fluorophenyl)-1,3-thiazol-2-yl][2-(2-nitrophenyl)hydrazinylidene]ethanenitrile](/img/structure/B14108889.png)

![2-[3-(3-methylbutyl)-2,4-dioxo-3,4-dihydrothieno[3,2-d]pyrimidin-1(2H)-yl]-N-[2-(propan-2-yl)phenyl]acetamide](/img/structure/B14108903.png)
![N-cyclopentyl-4-[(4-oxo-2-sulfanylidene-1,2,3,4-tetrahydroquinazolin-3-yl)methyl]benzamide](/img/structure/B14108907.png)
![3,6-diamino-N-[3-(2-amino-4-hydroxy-1,4,5,6-tetrahydropyrimidin-6-yl)-6-[(carbamoylamino)methylidene]-9,12-bis(hydroxymethyl)-2,5,8,11,14-pentaoxo-1,4,7,10,13-pentazacyclohexadec-15-yl]-4-hydroxyhexanamide](/img/structure/B14108914.png)
